molecular formula C8H7N3O B180842 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 128102-80-7

2-Methylpyrido[2,3-b]pyrazin-3(4H)-one

Cat. No. B180842
Key on ui cas rn: 128102-80-7
M. Wt: 161.16 g/mol
InChI Key: FQYPXESCIKDICR-UHFFFAOYSA-N
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Patent
US09056863B2

Procedure details

Ethyl pyruvate (1.22 mL) was dissolved in methanol (10 mL) and added to a cold solution of 2,3-diaminopyridine (1.09 g) in methanol MeOH (20 mL) and the mixture was stirred at ambient temperature. The solid was filtered off and washed with cold methanol to afford 2-methyl-4H-pyrido[2,3-b]pyrazin-3-one (1.1 g) as a grey solid. 1.0 g of this material was suspended in acetonitrile (10 mL) and phosphoryl chloride (1.16 mL) was added. The mixture was heated at 120° C. for 0.5 h under MW conditions. The crude mixture was partitioned between water and EtOAc. The organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to afford IIId (460 mg) as a red solid sufficiently pure for the next step.
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Name
methanol MeOH
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6]CC)(=O)[C:2]([CH3:4])=O.[NH2:9][C:10]1[C:15]([NH2:16])=[CH:14][CH:13]=[CH:12][N:11]=1>CO.CO.CO>[CH3:4][C:2]1[C:1](=[O:6])[NH:9][C:10]2[N:11]=[CH:12][CH:13]=[CH:14][C:15]=2[N:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.22 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.09 g
Type
reactant
Smiles
NC1=NC=CC=C1N
Name
methanol MeOH
Quantity
20 mL
Type
solvent
Smiles
CO.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with cold methanol

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(NC1=O)N=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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